molecular formula C5H9N B1365398 3-Methylidenepyrrolidine

3-Methylidenepyrrolidine

Cat. No.: B1365398
M. Wt: 83.13 g/mol
InChI Key: XGJYZAAIQYBIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylidenepyrrolidine is a chemical compound with the molecular formula C6H11N . As an unsaturated analog of pyrrolidine, it features a methylidene group that provides a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis and medicinal chemistry research. This compound is part of a class of structures studied for their potential as building blocks in the development of pharmaceuticals and other biologically active molecules . Related pyrrolidine derivatives are often investigated for their utility in creating more complex molecular architectures. This compound is offered exclusively for research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

3-methylidenepyrrolidine

InChI

InChI=1S/C5H9N/c1-5-2-3-6-4-5/h6H,1-4H2

InChI Key

XGJYZAAIQYBIKF-UHFFFAOYSA-N

Canonical SMILES

C=C1CCNC1

Origin of Product

United States

Overview of Pyrrolidine Architectures in Heterocyclic Chemistry

Nitrogen heterocycles are ubiquitous structural motifs found in a vast array of natural products, pharmaceuticals, and functional materials. The five-membered saturated ring system of pyrrolidine (B122466), also known as tetrahydropyrrole, is considered a "privileged scaffold" in drug discovery. ontosight.ai Its prevalence is noted in numerous biologically active alkaloids such as nicotine (B1678760) and in the fundamental structure of the amino acid proline, a key component of peptides and proteins. ontosight.ai

The incorporation of a pyrrolidine ring into a larger molecule can significantly enhance its pharmacological profile. For instance, the presence of the pyrrolidine's NH group can facilitate hydrogen bonding, which often leads to increased binding affinity with biological targets like proteins and enzymes. ontosight.ai Furthermore, introducing this heterocyclic unit can improve crucial physicochemical properties, including water solubility, which is a critical factor in drug design and development. ontosight.ai Consequently, the stereoselective synthesis of pyrrolidine derivatives remains an area of intense interest and a significant challenge in synthetic organic chemistry. ontosight.ai

Structural Significance of the 3 Methylidenepyrrolidine Moiety

The defining feature of the 3-methylidenepyrrolidine scaffold is the exocyclic double bond at the C3 position of the pyrrolidine (B122466) ring. This structural element, an unsaturated methylene (B1212753) group, profoundly influences the molecule's electronic properties and chemical reactivity, distinguishing it from simple saturated pyrrolidines. The presence of this reactive site transforms the scaffold into a versatile synthetic intermediate.

The exocyclic alkene is susceptible to a variety of chemical transformations, including oxidation, reduction, and substitution reactions. Crucially, it functions as an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reactivity allows for the diastereoselective and enantioselective formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position, providing a pathway to highly functionalized pyrrolidine derivatives. rsc.org

Furthermore, the 3-methylidene group is an active participant in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions. rsc.orgnumberanalytics.com This capability enables the rapid construction of complex, polycyclic, and spirocyclic systems, which are highly sought-after structures in medicinal chemistry due to their conformational rigidity and three-dimensional complexity. rsc.orgwhiterose.ac.uk The ability to engage in these diverse transformations makes this compound a powerful building block for creating molecular diversity.

Historical Context and Evolution of Research on 3 Methylidenepyrrolidine

While the pyrrolidine (B122466) core has been a subject of chemical investigation for over a century, focused research on specifically functionalized derivatives such as 3-methylidenepyrrolidine is a more recent development. Early studies on related structures, such as 3-ylidenepyrrolidinones, date back to the mid-20th century. iucr.org However, the deliberate use of the this compound scaffold as a strategic building block has gained significant traction in the last few decades.

This evolution in research focus can be attributed to the advancement of modern synthetic methodologies. The rise of organocatalysis, for example, provided new avenues for the asymmetric functionalization of such scaffolds. nih.gov Seminal work in the early 2000s on proline-catalyzed reactions reignited interest in using pyrrolidine derivatives to control stereochemistry, paving the way for more complex catalysts and substrates. nih.gov The development of powerful transition-metal-catalyzed cross-coupling and cycloaddition reactions has also been instrumental, allowing chemists to harness the reactivity of the methylidene group with high precision and efficiency. As the demand for novel, structurally complex molecules in drug discovery has grown, so has the appreciation for versatile and reactive intermediates like this compound.

Scope and Significance of Current Academic Investigations

Direct Synthetic Routes to this compound Core Structures

The direct formation of the this compound core, where the five-membered ring and the exocyclic double bond are constructed concurrently or in a tandem sequence, often relies on powerful transition-metal-catalyzed reactions. These methods offer an efficient pathway to the target scaffold from acyclic precursors.

Specific Reaction Conditions and Catalytic Systems for Pyrrolidine Ring Formation

Palladium-catalyzed reactions, most notably the intramolecular Heck reaction, are prominent in the synthesis of pyrrolidine derivatives. organicreactions.orgwikipedia.org This reaction involves the palladium(0)-catalyzed coupling of an alkenyl halide with an alkene within the same molecule to form a new ring. organicreactions.orgwikipedia.org The control of reaction conditions is crucial for achieving high yields and selectivity.

Another significant strategy is Ring-Closing Metathesis (RCM), which utilizes ruthenium-based catalysts, such as Grubbs catalysts, to form cyclic alkenes from acyclic dienes. wikipedia.orgorganic-chemistry.org This method is valued for its functional group tolerance and the formation of a volatile byproduct, ethylene (B1197577), which drives the reaction to completion. wikipedia.org

A summary of representative catalytic systems is presented below.

Reaction TypeCatalyst SystemLigand (if applicable)SolventTemperatureTypical Yield
Intramolecular HeckPd(OAc)₂ / P(o-tol)₃P(o-tol)₃Acetonitrile80°CGood
Intramolecular HeckPd₂(dba)₃BINAPToluene100°CHigh
Ring-Closing MetathesisGrubbs 1st Gen.-DichloromethaneReflux>90%
Ring-Closing MetathesisGrubbs 2nd Gen.-DichloromethaneRoom Temp.High

Utilization of Diverse Precursors and Starting Materials

The choice of precursor is intrinsically linked to the synthetic strategy. For the intramolecular Heck reaction, the starting materials are typically N-allyl-2-haloallylamines or similar structures containing both the vinyl halide and the alkene moiety necessary for cyclization.

For Ring-Closing Metathesis (RCM), the quintessential precursor is an N-protected diallylamine. The protection of the nitrogen atom is often necessary to prevent coordination with the ruthenium catalyst, which can inhibit its activity. A variety of protecting groups can be employed, with Boc and Cbz being common choices. The reaction proceeds by forming the five-membered ring and releasing ethylene. organic-chemistry.org

Synthesis of N-Protected this compound Derivatives

The synthesis of N-protected versions of this compound is of significant interest, as these compounds are versatile building blocks in medicinal chemistry and materials science. The protecting group not only modulates the reactivity of the pyrrolidine nitrogen but also enhances solubility in organic solvents and simplifies purification.

Synthesis of tert-Butyl this compound-1-carboxylate (Boc-protected)

The Boc-protected derivative, tert-butyl this compound-1-carboxylate, is a key intermediate in the synthesis of various functionalized pyrrolidines. cymitquimica.com Its synthesis is well-established and typically involves the olefination of a corresponding ketone.

The most prevalent and reliable method for synthesizing tert-butyl this compound-1-carboxylate is the Wittig reaction. organic-chemistry.orgpressbooks.pub This reaction involves the treatment of N-Boc-3-pyrrolidinone with a phosphorus ylide, typically methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base. masterorganicchemistry.comlibretexts.org

The general pathway can be outlined as follows:

Ylide Formation: Methyltriphenylphosphonium bromide is deprotonated by a strong base, such as n-butyllithium or potassium tert-butoxide, to generate the reactive methylenetriphenylphosphorane (B3051586) ylide.

Olefination: The ylide is then reacted in situ with N-Boc-3-pyrrolidinone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the pyrrolidinone. This leads to the formation of an oxaphosphetane intermediate, which subsequently decomposes to yield the desired this compound product and triphenylphosphine (B44618) oxide. pressbooks.publibretexts.org

An alternative approach involves the use of a Grignard reagent, such as methylmagnesium bromide, in a reaction with a suitable precursor, though this is less common for direct olefination compared to the Wittig reaction. organic-chemistry.orgwikipedia.org

A summary of a typical Wittig reaction protocol is provided in the table below.

Reactant 1Reactant 2BaseSolventTemperatureYield
N-Boc-3-pyrrolidinoneMethyltriphenylphosphonium bromidePotassium tert-butoxideTetrahydrofuran (B95107) (THF)Room Temp. to 50°C~80-90%

The Wittig reaction route to Boc-protected this compound is generally efficient, with reported yields often exceeding 80%. The reaction is typically robust and can be performed on a multigram scale in a standard laboratory setting.

For industrial or large-scale synthesis, several factors must be considered. The cost of reagents, particularly the phosphonium (B103445) salt and the strong base, can be a significant factor. Furthermore, the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct presents a challenge for purification on a large scale. Its removal often requires extensive chromatography, which can be costly and time-consuming. However, methods for the efficient removal of this byproduct have been developed. organic-chemistry.org The scalability of the process may also be impacted by the need for strictly anhydrous conditions, as the strong bases and ylides are highly sensitive to moisture. Despite these challenges, the reliability and high yield of the Wittig olefination make it a preferred method for accessing this valuable building block. masterorganicchemistry.com

Table of Mentioned Compounds

Common Name/AbbreviationIUPAC Name
This compoundThis compound
tert-Butyl this compound-1-carboxylatetert-Butyl this compound-1-carboxylate
Boc-protected this compoundtert-Butyl this compound-1-carboxylate
N-Boc-3-pyrrolidinonetert-Butyl 3-oxopyrrolidine-1-carboxylate
Methyltriphenylphosphonium bromideMethyltriphenylphosphonium bromide
Triphenylphosphine oxideTriphenylphosphine oxide
n-ButyllithiumButyllithium
Potassium tert-butoxidePotassium 2-methylpropan-2-olate
N-protected diallylamineVaries based on protecting group (e.g., tert-Butyl diallylcarbamate)
Grubbs CatalystsRuthenium-based olefin metathesis catalysts
BINAP(2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
Pd(OAc)₂Palladium(II) acetate (B1210297)
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)
P(o-tol)₃Tris(o-tolyl)phosphine
CbzBenzyl chloroformate

Synthesis of this compound-2,5-dione and Related Imide Analogues

The this compound-2,5-dione core is a key structural motif found in various biologically active compounds. Its synthesis can be achieved through several routes, including cyclization reactions and multicomponent strategies.

Cyclization Reactions from Itaconic Anhydride (B1165640) Derivatives

A primary method for synthesizing this compound-2,5-diones involves the reaction of itaconic anhydride with primary amines. Itaconic anhydride, also known as 3-methylideneoxolane-2,5-dione, serves as a key precursor. nih.govwikipedia.org It can be prepared by the pyrolysis of citric acid. wikipedia.org

The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization to form the five-membered imide ring. This method allows for the introduction of various substituents on the nitrogen atom of the pyrrolidine ring by simply changing the primary amine used in the reaction. For instance, reaction of itaconic anhydride with 4-iodoaniline (B139537) yields 1-(4-iodophenyl)-3-methylidenepyrrolidine-2,5-dione. researchgate.netresearchgate.net

Metal-Catalyzed Synthetic Transformations

Palladium-catalyzed reactions have become a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Hydroarylation for 3-Substituted Pyrrolidines

A significant advancement in the synthesis of 3-substituted pyrrolidines is the palladium-catalyzed hydroarylation of pyrrolines. researchgate.netchemrxiv.orgnih.govnih.gov This process involves the addition of an aryl group and a hydrogen atom across the double bond of a pyrroline (B1223166), leading directly to the formation of a 3-aryl pyrrolidine. researchgate.netchemrxiv.orgnih.govnih.gov This method is particularly noteworthy because it provides direct access to a class of molecules with significant biological activity. researchgate.netnih.gov

The reaction typically employs a palladium catalyst, an aryl halide or its equivalent as the arylating agent, and a hydride source. researchgate.netchemrxiv.orgorganic-chemistry.org The choice of the nitrogen protecting group on the pyrroline substrate can influence the outcome of the reaction. For instance, N-alkyl pyrrolines tend to yield hydroarylation products (pyrrolidines), whereas N-acyl pyrrolines often result in arylation products (alkenes). chemrxiv.orgnih.govnih.gov

Regio- and Stereoselective Control in Hydroarylation Reactions

Achieving high regio- and stereoselectivity is a critical aspect of modern synthetic chemistry. In the context of palladium-catalyzed hydroarylation of pyrrolines, controlling where the aryl group adds to the ring and the resulting stereochemistry is paramount.

The regioselectivity of the hydroarylation can be influenced by several factors, including the choice of catalyst, ligands, and the specific directing groups on the substrate. nih.govresearchgate.net For example, the use of a C(3) directing group on the pyrrolidine ring can steer the arylation to the C(4) position with high selectivity for the cis diastereomer. nih.govresearchgate.net This level of control is crucial for the synthesis of specific isomers of biologically active molecules. nih.govresearchgate.net

Below is a table summarizing the reaction conditions for a palladium-catalyzed C(4)-H arylation of a pyrrolidine with a C(3) directing group. nih.govresearchgate.net

EntryAryl HalideProductYield (%)
14-Iodotoluenecis-3-(Amido)-4-(p-tolyl)pyrrolidine85
21-Iodo-4-methoxybenzenecis-3-(Amido)-4-(4-methoxyphenyl)pyrrolidine78
31-Iodo-4-fluorobenzenecis-3-(Amido)-4-(4-fluorophenyl)pyrrolidine92

Table representing selected examples of palladium-catalyzed C(4)-H arylation of a C(3)-directed pyrrolidine substrate. Yields are for the isolated cis-isomer.

Mechanistic Considerations of Palladium-Mediated Processes

Palladium-catalyzed reactions provide a powerful tool for the synthesis of 3-substituted pyrrolidines through processes like hydroarylation of pyrrolines. nih.govnih.gov While N-acyl pyrrolines typically yield arylated alkene products, the corresponding reactions with N-alkyl pyrrolines result in the formation of hydroarylated pyrrolidines. nih.govchemrxiv.org

The proposed mechanism for this transformation involves several key steps. It is believed to proceed through a cationic palladium complex intermediate. nih.gov This complex, formed by the ligand exchange of a halide for the pyrroline, is promoted by a Lewis acidic additive such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). nih.govchemrxiv.org This intermediate can then be converted to a palladium hydride species, which subsequently undergoes reductive elimination to yield the 3-aryl pyrrolidine product and regenerate the active palladium catalyst for the next cycle. nih.gov The coordination of the nitrogen atom of the pyrroline to the palladium center is considered crucial for this mechanistic pathway. nih.gov

Organozirconium-Mediated Annulation and Cyclization Reactions

Organozirconium reagents are instrumental in mediating annulation and cyclization reactions to form nitrogen-containing heterocycles. Zirconocene-based methodologies have proven effective in the synthesis of pyrrole (B145914) derivatives, which can be considered close structural relatives of pyrrolidines.

The co-cyclization of aza-dienes represents a key strategy in zirconium-mediated synthesis. Zirconocene-1-aza-1,3-diene complexes, which can be described as 1-zircona-2-azacyclopent-3-enes, serve as versatile intermediates. researchgate.net The direct insertion of nitriles into these zirconocene-1-aza-1,3-diene complexes provides an efficient and controllable route to substituted pyrroles following an acidic aqueous work-up. nih.govd-nb.info The reaction proceeds through the formation of diazazirconacycle intermediates. nih.gov The final product, whether an N-H or N-substituted pyrrole, is determined by the distinct cyclization patterns that arise from the relative stability and reactivity of the enamine-imine tautomers formed during the hydrolysis of these diazazirconacycles. nih.govd-nb.info This method has also been extended to reactions with acyl cyanides, further demonstrating the versatility of zirconocene-azadiene complexes in constructing five-membered nitrogen heterocycles. researchgate.net

Other Transition Metal-Catalyzed Approaches (e.g., Copper)

Beyond palladium and zirconium, other transition metals, notably copper, have been successfully employed to catalyze the synthesis of pyrrolidine rings and related structures. Copper-catalyzed reactions offer efficient pathways for forming C-N and C-C bonds necessary for ring construction.

For instance, copper(I) catalysts have been used in the synthesis of 1-amino-1,3-diene derivatives from propargylamines and activated methylene (B1212753) compounds. nih.gov The mechanism is thought to involve a copper-catalyzed C-C bond formation followed by a formal 1,3-amino group migration, where C-N bond activation is a critical step. nih.gov Copper catalysis is also effective in multicomponent [3+2] cycloaddition reactions. The reaction of β,γ-unsaturated oxime esters with terminal alkynes in the presence of a copper(II) acetate catalyst can produce polysubstituted 1-pyrrolines through a stereoselective Alder-ene type reaction of an in situ-generated 1,6-enynimine intermediate. researchgate.net Furthermore, copper-catalyzed Sonogashira coupling followed by a 5-exo-dig aminocyclization has been developed to produce complex heterocyclic systems containing fused ring structures. sioc-journal.cn

Pericyclic and Cycloaddition Strategies

Pericyclic and cycloaddition reactions are among the most efficient methods for building pyrrolidine rings, offering high stereoselectivity and atom economy. rsc.org These strategies are particularly powerful for creating complex, multi-substituted pyrrolidine frameworks.

1,3-Dipolar Cycloaddition Reactions (e.g., with Aziridines and Ylideneoxindoles)

The 1,3-dipolar cycloaddition is a cornerstone reaction for synthesizing five-membered heterocycles. mdpi.comwikipedia.org Specifically, the reaction between an azomethine ylide (a 1,3-dipole) and a suitable dipolarophile, such as an alkene, directly furnishes a pyrrolidine ring. wikipedia.org Azomethine ylides are often generated in situ from the thermal ring-opening of aziridines. mdpi.comnih.gov

A notable application of this strategy is the reaction between aziridines and 3-ylideneoxindoles. nih.govsemanticscholar.orgnih.gov In this process, the thermally generated azomethine ylide undergoes a [3+2] cycloaddition with the activated alkene of the 3-ylideneoxindole. nih.govsemanticscholar.org This approach is highly effective for synthesizing fully substituted pyrrolidines fused to an oxindole (B195798) core, often with high yields and excellent diastereoselectivity. nih.govsemanticscholar.orgnih.gov The mild reaction conditions and tolerance for a variety of substituents make this a valuable method for creating pharmacologically relevant spiro-architectures. nih.govsemanticscholar.org

Formation of Spirocyclic Pyrrolidine Systems

Spirocyclic pyrrolidines, which feature a spiro quaternary stereocenter, are prevalent in many bioactive natural products and synthetic compounds. researchgate.netmdpi.com The construction of these complex scaffolds is a significant challenge in organic synthesis. mdpi.com

The 1,3-dipolar cycloaddition reaction is a premier method for assembling spirocyclic pyrrolidine systems. nih.govtandfonline.com The reaction between aziridines and 3-ylideneoxindoles, as mentioned previously, directly leads to the formation of spiro[pyrrolidine-3,3'-oxindole] derivatives. nih.govsemanticscholar.orgnih.gov This particular scaffold is found in numerous natural alkaloids and molecules with demonstrated anticancer activities. researchgate.net Asymmetric versions of this cycloaddition, using catalysts like silver(I) complexes, have been developed to produce chiral spirocyclic pyrrolidines with high enantioselectivity. mdpi.comacs.org Besides cycloadditions, other strategies for synthesizing spiro[pyrrolidine-3,3'-oxindoles] include intramolecular Mannich reactions and oxidative rearrangements of tryptolines. mdpi.com A modular, three-step sequence involving a [3+2] cycloaddition followed by a reductive cleavage/Horner-Wadsworth-Emmons cascade has also been reported for accessing a broad family of 1-azaspiro researchgate.netresearchgate.netnonanes. rsc.org

Lactamization-Based Synthesis of Pyrrolidine-2-one Derivatives

A prominent strategy for constructing 3-methylidenepyrrolidin-2-one derivatives involves a multi-step sequence that culminates in the formation of the lactam ring followed by the introduction of the exocyclic double bond. A key approach utilizes the Horner-Wadsworth-Emmons (HWE) olefination as a final step to install the methylidene group onto a pre-formed pyrrolidin-2-one scaffold. researchgate.netthieme-connect.de

One such synthetic pathway commences with the Michael addition of nitroalkanes to an acrylate (B77674) derivative, such as ethyl (2-diethoxyphosphoryl)acrylate. The resulting nitroalkanoate adduct undergoes a transformation of the nitro group into an amino group, typically through reduction. This amino-ester then undergoes spontaneous or induced intramolecular cyclization, a lactamization step, to furnish the 5-substituted-3-(diethoxyphosphoryl)pyrrolidin-2-one. This phosphonate-substituted lactam is a crucial intermediate for the subsequent HWE reaction. thieme-connect.de

The final step involves the olefination of this intermediate with formaldehyde, usually generated in situ from paraformaldehyde, in the presence of a base like sodium hydride or potassium carbonate. This reaction efficiently introduces the 3-methylidene group, yielding the target compounds. thieme-connect.de The versatility of this method allows for the synthesis of a variety of derivatives by changing the initial nitroalkane, which determines the substituent at the 5-position of the pyrrolidinone ring.

A detailed example of this synthetic sequence is the preparation of 5-substituted-3-methylidenepyrrolidin-2-ones. The process begins with the synthesis of 3-(diethoxyphosphoryl)pyrrolidin-2-ones, which are then subjected to the HWE reaction.

General Procedure for the Synthesis of 3-Methylidenepyrrolidin-2-ones: thieme-connect.de A solution of the respective 3-(diethoxyphosphoryl)pyrrolidin-2-one in tetrahydrofuran (THF) is added to a suspension of sodium hydride (NaH) in THF. The reaction mixture is stirred at room temperature, followed by the addition of paraformaldehyde. After completion of the reaction, the mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography to afford the desired 3-methylidenepyrrolidin-2-one. thieme-connect.de

Table 1: Synthesis of 5-Substituted-3-methylidenepyrrolidin-2-ones via Lactamization and HWE Olefination

Starting Material (Nitroalkane)Intermediate (3-(diethoxyphosphoryl)pyrrolidin-2-one derivative)Final Product (3-Methylidenepyrrolidin-2-one derivative)Overall Yield (%)
Nitromethane3-(Diethoxyphosphoryl)-5-methylpyrrolidin-2-one5-Methyl-3-methylidenepyrrolidin-2-oneData not available
Nitroethane5-Ethyl-3-(diethoxyphosphoryl)pyrrolidin-2-one5-Ethyl-3-methylidenepyrrolidin-2-oneData not available
1-Nitropropane3-(Diethoxyphosphoryl)-5-propylpyrrolidin-2-one3-Methylidene-5-propylpyrrolidin-2-oneData not available
Phenylnitromethane5-Benzyl-3-(diethoxyphosphoryl)pyrrolidin-2-one5-Benzyl-3-methylidenepyrrolidin-2-oneData not available

Novel and Emerging Synthetic Methodologies

The field of organic synthesis is continuously evolving, with the development of more efficient, sustainable, and novel methods. For the synthesis of pyrrolidine derivatives, including those with a 3-methylidene group, several emerging methodologies show significant promise.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has gained traction as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. foliamedica.bgnih.gov While specific examples for the direct synthesis of this compound are not abundant, the application of microwave irradiation to construct related pyrrolidine-fused heterocyclic systems demonstrates its potential. mdpi.com For instance, the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives has been successfully achieved using microwave heating for key steps like N-alkylation and coupling reactions. mdpi.com

In a representative procedure, the reaction of a pyrrolidine-fused chlorin with an alkyl halide is carried out in a sealed vessel under microwave irradiation at a specific temperature for a short duration (e.g., 75 °C for 30 minutes). mdpi.com This approach significantly reduces the reaction time compared to conventional heating. The adaptation of such microwave-assisted protocols to the key bond-forming reactions in this compound synthesis, such as the lactamization or the final olefination step, could offer a more efficient route to these valuable compounds.

Table 2: Example of Microwave-Assisted Synthesis in a Related Pyrrolidine System

ReactantsReaction ConditionsProductYield (%)
Chlorin Zn-1, 1,4-diiodobutane, DIPEADMF, 75 °C, 30 min, Microwave (50 W)N-alkylated pyrrolidine-fused chlorinData not available
Chlorin 2b, Aniline, HOBt, EDC·HCl, DIPEADMF, 75 °C, 20 min, MicrowaveAmide derivative of pyrrolidine-fused chlorin20

Table based on procedures for synthesizing pyrrolidine-fused derivatives as described in reference mdpi.com.

Other novel methodologies that are being explored for the synthesis of pyrrolidine and pyrrolidinone frameworks include:

Organocatalysis: The use of small organic molecules as catalysts offers a green and metal-free alternative for the enantioselective synthesis of complex molecules. nih.govd-nb.infomdpi.com Asymmetric 1,3-dipolar cycloadditions and Michael additions are powerful organocatalytic methods for constructing substituted pyrrolidines. nih.govrsc.org

Tandem/Cascade Reactions: These reactions, where multiple bond-forming events occur in a single pot, provide a highly efficient and atom-economical approach to complex structures. nih.govmdpi.comrsc.org A reductive amination/lactamization sequence is a prime example of a tandem process used to generate γ-lactams. nih.govnih.gov

Catalytic Carbonylation: The introduction of a carbonyl group using carbon monoxide in the presence of a transition metal catalyst is a fundamental transformation in organic synthesis. nih.govmdpi.com This method can be applied to the synthesis of lactams from appropriate amino-alkene or amino-alkyne precursors.

These emerging techniques hold considerable promise for the future development of more efficient and diverse synthetic routes to this compound and its derivatives.

Reactions Involving the Exocyclic Methylidene Group

The exocyclic double bond in this compound is an electron-rich center, making it susceptible to attack by electrophiles and a participant in cycloaddition reactions. savemyexams.com These reactions provide a powerful means to introduce new functional groups and construct complex cyclic systems.

Electrophilic Addition Reactions

Alkenes readily undergo electrophilic addition reactions, where the π-bond of the double bond is broken to form two new sigma bonds. jecrcfoundation.com In the case of this compound, the electron-rich C=C double bond is readily attacked by positively charged electrophiles. savemyexams.com This process typically involves a two-step mechanism: initial attack by the electrophile to form a carbocation intermediate, followed by the addition of a nucleophile. pressbooks.pub

The stability of the resulting carbocation intermediate plays a crucial role in determining the regioselectivity of the addition. jecrcfoundation.comchemistrystudent.com Common electrophilic addition reactions for alkenes include hydrohalogenation (addition of HX), halogenation (addition of X₂), and hydration (addition of H₂O in the presence of an acid catalyst). numberanalytics.com For instance, the reaction of an alkene with HBr proceeds through the formation of a carbocation intermediate, which is then attacked by the bromide ion. pressbooks.pub

Table 1: Examples of Electrophilic Addition Reactions

Reaction Reagents Product Type
Hydrohalogenation HCl, HBr, HI Halogenoalkane
Halogenation Cl₂, Br₂ Dihalogenoalkane
Hydration H₂O, H⁺ catalyst Alcohol

Cycloaddition Reactions with Activated Olefins and Other Dipolarophiles

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic structures. organicreactions.org The exocyclic double bond of this compound can participate as a dipolarophile in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles like nitrones to form isoxazolidine (B1194047) rings. wikipedia.org These [3+2] cycloaddition reactions are stereospecific with respect to the alkene's configuration. wikipedia.org

Furthermore, the double bond can act as a dienophile in [4+2] Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. mdpi.com The reactivity in these cycloadditions is influenced by the electronic nature of the substituents on both the this compound and the reacting partner. For example, reactions with electron-rich olefins like vinyl ethers and enamines, or electron-deficient olefins such as esters of unsaturated carboxylic acids, can lead to a variety of substituted chromane (B1220400) and other heterocyclic systems. researchgate.net The choice of reactants and reaction conditions can control the regio- and stereoselectivity of the resulting cycloadducts. mdpi.com

Reactivity of the Pyrrolidine Nitrogen Atom

The nitrogen atom within the pyrrolidine ring of this compound is a nucleophilic center due to the presence of a lone pair of electrons. pearson.com This nucleophilicity allows for a range of derivatization reactions at the nitrogen, which are crucial for modifying the compound's properties and for its use as a building block in the synthesis of more complex molecules.

Nucleophilic Reactions and Derivatization at Nitrogen

The lone pair on the nitrogen atom facilitates its attack on various electrophiles. This nucleophilic character is fundamental to many of its reactions. The nucleophilicity of the pyrrolidine nitrogen is generally greater than that of a pyrrole nitrogen, where the lone pair is part of the aromatic system. pearson.com This makes the pyrrolidine nitrogen more reactive towards electrophiles. Derivatization at the nitrogen atom can be achieved through various reactions, including alkylation and acylation, which are discussed in more detail below. These modifications are often used to install protecting groups or to introduce functional handles for further synthetic transformations.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are common and important transformations for amines, including the nitrogen of the pyrrolidine ring. derpharmachemica.com

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It can be achieved by reacting the pyrrolidine derivative with an alkyl halide. organic-chemistry.org The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org Palladium-catalyzed aminoarylation reactions between aryl halides and alkenes with a pendant nitrogen nucleophile are a modern method for forming C-N bonds and constructing pyrrolidine rings. nih.gov

N-Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. A common method involves reacting the pyrrolidine with an acid chloride in the presence of a base. derpharmachemica.com This is a widely used method for protecting the nitrogen atom during multi-step syntheses. derpharmachemica.com N-acylbenzotriazoles are effective neutral N-acylating reagents, particularly when the corresponding acid chlorides are unstable. derpharmachemica.com Selective N-acylation of biotin (B1667282) at its 3'-nitrogen has been demonstrated as an efficient methodology. nih.gov

Table 2: Common Reagents for N-Alkylation and N-Acylation

Transformation Reagent Class Example Reagent
N-Alkylation Alkyl Halides Iodomethane, Benzyl bromide
N-Acylation Acid Chlorides Acetyl chloride, Benzoyl chloride
N-Acylation Acid Anhydrides Acetic anhydride

Chemodivergent Reactions of this compound-2,5-dione Analogues

Maleimide (B117702) derivatives, such as 1-(3-Chloro-4-fluorophenyl)-3-methylidenepyrrolidine-2,5-dione, are a class of compounds that exhibit versatile reactivity. ontosight.ai The presence of the methylidene group alongside the dione (B5365651) functionality allows for chemodivergent reactions, where the reaction pathway can be directed towards different products by tuning the reaction conditions or reagents. These compounds are valuable in materials science and as biochemical tools. ontosight.ai For instance, maleimide derivatives are used in polymer synthesis and click chemistry reactions. ontosight.ai The reactivity of the exocyclic double bond can be harnessed for various addition and cycloaddition reactions, while the dione part of the molecule can also participate in transformations, leading to a diverse array of products from a single starting material.

Ring-Opening and Rearrangement Reactions

The inherent ring strain and the presence of the exocyclic double bond in this compound systems make them susceptible to a variety of ring-opening and rearrangement reactions. These transformations are often driven by the desire to relieve strain and can be initiated by acids, bases, or transition metals.

One notable rearrangement is the acid-induced transformation of related structures. For instance, acid treatment of N-(3,5-dichlorophenyl)itaconimide, which contains a similar methylidenepyrrolidine-2,5-dione core, leads to rearrangement products. molaid.com While the specific mechanisms for this compound itself are not extensively detailed in the provided results, the reactivity of analogous systems suggests that protonation of the exocyclic double bond or the ring nitrogen could initiate cascades leading to ring-opened or rearranged products.

Ring-opening reactions of pyrrolidine derivatives can also be achieved through other means. For example, cobalt-catalyzed ring-opening of 1,2-oxazetidines, which are four-membered rings containing nitrogen and oxygen, demonstrates the cleavage of N-O and C-C bonds. researchgate.net Although a different ring system, this highlights the potential for metal catalysts to facilitate the scission of bonds within heterocyclic structures. Similarly, reductive ring-opening of 1,2-oxazetidin-3-ones can yield α-hydroxy acid derivatives. researchgate.net

The table below summarizes some ring-opening reactions of related heterocyclic systems, which could be analogous to potential reactions of this compound.

Starting MaterialReagent/ConditionProduct Type
N-(3,5-dichlorophenyl)itaconimideAcidRearranged product
1,2-oxazetidinesCobalt catalystAminomethylated and hydroxymethylated heteroarenes
1,2-oxazetidin-3-onesReductive conditionsα-hydroxy acid derivatives

Redox-Neutral Aromatization of Pyrrolidine Ring Systems

The conversion of saturated heterocyclic rings like pyrrolidine into their aromatic counterparts, such as pyrrole, is a significant transformation in organic synthesis. This process often involves oxidation.

The formation of pyrrole rings from various precursors can proceed through several established mechanisms, including the Knorr, Paal-Knorr, and Hantzsch pyrrole syntheses. wikipedia.orgorganic-chemistry.org A common strategy involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by cyclization and dehydration.

A proposed mechanism for the formation of a specific N-substituted 2-amino-3-cyanopyrrole involves a three-component reaction catalyzed by acetic acid. researchgate.net While not directly starting from this compound, this illustrates a potential pathway where an appropriately substituted pyrrolidine could, under the right conditions, eliminate substituents to achieve aromatization.

The Piloty–Robinson pyrrole synthesis offers another route, starting from two equivalents of an aldehyde and hydrazine, which proceeds through a di-imine intermediate and a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org This highlights that rearrangement reactions can be a key step in the pathway to pyrrole formation.

The following table outlines some general methods for pyrrole synthesis, which provide context for potential aromatization pathways of pyrrolidine systems.

Synthesis NamePrecursorsKey Steps
Paal-Knorr Synthesis1,4-dicarbonyl compound, amine/ammoniaCondensation, cyclization, dehydration
Knorr Synthesisα-aminoketone, activated methylene compoundCondensation, cyclization
Hantzsch Synthesisβ-ketoester, ammonia/amine, α-haloketoneCondensation, cyclization
Piloty–Robinson SynthesisAldehyde, hydrazineDi-imine formation, researchgate.netresearchgate.net-sigmatropic rearrangement, cyclization

The reactions of pyrrolidine derivatives often involve fleeting, highly reactive species known as transient intermediates. These intermediates, though short-lived, are crucial in determining the final product of a reaction.

Azomethine ylides are 1,3-dipoles containing a nitrogen atom and are common intermediates in the thermal or photochemical ring-opening of aziridines. They are powerful tools in synthesis, readily undergoing [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered nitrogen-containing heterocycles, including pyrrolidines. While not directly formed from this compound in the provided data, the reverse reaction—the generation of an azomethine ylide from a pyrrolidine system—is a plausible, albeit likely high-energy, process that could lead to rearrangements or cycloadditions if a suitable trapping agent is present.

Enamines are another critical class of transient intermediates. They are characterized by a C=C-N linkage and are typically formed from the reaction of a secondary amine with a ketone or aldehyde. In the context of this compound, tautomerization of the exocyclic double bond into the ring would generate an endocyclic enamine. This enamine would be significantly more nucleophilic at the carbon atom beta to the nitrogen than the starting exocyclic alkene, opening up a range of possible reactions with electrophiles.

The reactivity of transient intermediates is central to many enzymatic reactions. For example, 2-acetyl-ThDP has been identified as a transient intermediate in the reaction of 3-fluoropyruvate catalyzed by the E1·ThDP enzyme complex. nih.gov This enzymatic system demonstrates the formation and subsequent reaction of a highly reactive species, analogous to how transient intermediates from this compound could be intercepted in synthetic pathways.

Functionalization Strategies on the Pyrrolidine Ring and its Substituents

The this compound scaffold offers multiple sites for chemical modification, including the exocyclic double bond, the nitrogen atom, and the carbon atoms of the pyrrolidine ring.

The exocyclic methylene group is a prime target for functionalization. It can readily undergo a variety of addition reactions. For instance, hydroalkylation of the double bond in tert-butyl this compound-1-carboxylate with unactivated alkyl halides can be achieved using a Mn/Ni dual catalytic system to form quaternary carbon centers. lookchem.com This highlights a method for introducing alkyl groups at the 3-position.

The nitrogen atom of the pyrrolidine ring is another key site for modification. It is often protected with groups like carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc) to modulate reactivity and solubility. lookchem.com These protecting groups can be removed and replaced with a wide array of substituents. For example, N-substituted pyrroles can be synthesized via the Paal-Knorr condensation using various amines. organic-chemistry.org

Functionalization can also occur at other positions on the pyrrolidine ring. For instance, Knoevenagel condensation can be used for functionalization at position 4 of a pyrrolidine-2,3-dione (B1313883) system. vulcanchem.com Furthermore, palladium-catalyzed reactions can achieve regioselective alkylation at the C-H bond adjacent to the nitrogen in N-H pyrroles. organic-chemistry.org

The following table summarizes various functionalization strategies applicable to the this compound system and related compounds.

Reaction TypeReagents/CatalystSite of FunctionalizationResulting Structure
HydroalkylationAlkyl halide, Mn/Ni dual catalystExocyclic double bond3-alkyl-3-methylpyrrolidine
N-SubstitutionVarious amines, Iron(III) chlorideNitrogen atomN-substituted pyrrole (after aromatization)
C-H AlkylationPrimary alkyl bromide, Palladium/norborneneC-H bond adjacent to nitrogen2-alkyl-1H-pyrrole
Knoevenagel CondensationAldehyde/Ketone, BasePosition 4 (on related dione system)Functionalized pyrrolidine-2,3-dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C NMR) Chemical Shift and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of the hydrogen and carbon atoms, respectively. The exocyclic methylene group (=CH₂) and the pyrrolidine ring protons and carbons exhibit characteristic chemical shifts.

For tert-butyl 3-methylenepyrrolidine-1-carboxylate , a common N-Boc protected intermediate, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the pyrrolidine and protecting group protons. epo.org The protons of the exocyclic methylene group appear as a multiplet around 4.96-4.98 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C5) show signals at approximately 3.92 ppm and 3.42-3.47 ppm, while the allylic protons at C4 appear as a triplet at 2.55 ppm. The tert-butyl group gives a characteristic sharp singlet at 1.46 ppm for its nine equivalent protons. epo.org

In the case of 1-(4-substituted-phenyl)-3-methylidenepyrrolidine-2,5-dione derivatives, the environment is significantly different due to the presence of two carbonyl groups. tandfonline.com In DMSO-d₆, the methylidene protons appear as two distinct doublets at approximately 5.78 ppm and 6.31 ppm, with a small geminal coupling constant (J ≈ 2.0 Hz). The methylene protons of the pyrrolidine ring (at C4) appear as a singlet around 3.54 ppm. tandfonline.com

The ¹³C NMR spectrum provides complementary information. For dimethyl 1-benzyl-3-methylenepyrrolidine-2,2-dicarboxylate , the quaternary carbon of the double bond (C3) resonates at a downfield shift of 147.0 ppm, while the terminal methylene carbon (=CH₂) is observed further upfield at 111.1 ppm. wiley-vch.de The carbons of the pyrrolidine ring appear at 77.7 ppm (C2), 49.5 ppm (C5), and 31.1 ppm (C4). wiley-vch.de Similarly, for the 1-(4-halophenyl)-3-methylidenepyrrolidine-2,5-dione series, the quaternary carbon (C=CH₂) is found at ~132.7 ppm and the exocyclic methylene carbon (=CH₂) at ~122.1 ppm. tandfonline.com The differing substitution on the nitrogen atom and the presence of carbonyl groups significantly influence the exact chemical shifts.

¹H NMR Data for this compound Derivatives
CompoundSolventH2/H5 Protons (δ, ppm)H4 Protons (δ, ppm)=CH₂ Protons (δ, ppm)Reference
tert-butyl 3-methylenepyrrolidine-1-carboxylateCDCl₃3.92 (brs, 2H), 3.42-3.47 (m, 2H)2.55 (t, J=6.9 Hz, 2H)4.96-4.98 (m, 2H) epo.org
1-(4-chlorophenyl)-3-methylidenepyrrolidine-2,5-dioneDMSO-d₆-3.54 (s, 2H)5.78 (d, J=2.0 Hz, 1H), 6.31 (d, J=2.0 Hz, 1H) tandfonline.com
Dimethyl 1-benzyl-3-methylenepyrrolidine-2,2-dicarboxylateCDCl₃2.84 (t, J=6.6 Hz, 2H, H5)2.56-2.60 (m, 2H)5.21 (t, J=2.2 Hz, 1H), 5.38 (t, J=2.2 Hz, 1H) wiley-vch.de
¹³C NMR Data for this compound Derivatives
CompoundSolventC2/C5 Carbons (δ, ppm)C4 Carbon (δ, ppm)C3 Carbon (δ, ppm)=CH₂ Carbon (δ, ppm)Reference
Dimethyl 1-benzyl-3-methylenepyrrolidine-2,2-dicarboxylateCDCl₃77.7 (C2), 49.5 (C5)31.1147.0111.1 wiley-vch.de
1-(4-chlorophenyl)-3-methylidenepyrrolidine-2,5-dioneDMSO-d₆169.4 (C2=O), 172.8 (C5=O)34.9132.7122.1 tandfonline.com

Two-Dimensional NMR Techniques (COSY, DEPT, HMQC, HMBC) for Connectivity and Hybridization

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For a this compound structure, a COSY spectrum would show a clear correlation between the protons on C4 and C5, as they are vicinally coupled. The exocyclic methylene protons would not show COSY correlations to the ring protons, confirming their isolated nature.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would confirm the assignments of the =CH₂, C4, and C2/C5 methylene carbons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments show direct, one-bond correlations between protons and the carbons they are attached to. An HMQC or HSQC spectrum would link the proton signals of the exocyclic methylene group to its corresponding carbon signal and similarly for the C2, C4, and C5 positions, confirming the ¹H and ¹³C assignments.

Nuclear Overhauser Effect (NOE) and Conformer Analysis

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. NOE experiments, such as NOESY or ROESY, are critical for determining stereochemistry and preferred conformations. For this compound derivatives, NOE analysis could reveal through-space interactions between the protons of the exocyclic methylene group and the adjacent protons on the pyrrolidine ring at the C2 and C4 positions. In derivatives with bulky N-substituents, NOE data can help determine the preferred orientation or conformation of the substituent relative to the pyrrolidine ring. For amide-containing derivatives, NOE can be used to distinguish between syn and anti conformers by observing correlations between the N-substituent and protons on the ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass. The molecular formula for the parent this compound is C₅H₉N, which corresponds to an exact mass of 83.0735 Da for the molecular ion [M]⁺•.

For its derivatives, HRMS confirms the successful synthesis and purity. For example, the calculated exact mass for the molecular ion of dimethyl 1-benzyl-3-methylenepyrrolidine-2,2-dicarboxylate (C₁₆H₁₉NO₄) is 289.1314 Da, which was experimentally found to be 289.1301 Da. wiley-vch.de Similarly, for a sulfonamide derivative, 3-methylene-1-(phenylsulfonyl)pyrrolidine (C₁₁H₁₃NO₂S), the protonated molecule [M+H]⁺ has a calculated m/z of 224.0740, which would be confirmed by HRMS analysis.

HRMS Data for this compound Derivatives
CompoundFormulaIonCalculated m/zFound m/zReference
Dimethyl 1-benzyl-3-methylenepyrrolidine-2,2-dicarboxylateC₁₆H₁₉NO₄[M]⁺•289.1314289.1301 wiley-vch.de
N-Allyl-N-(4-methylphenyl)-3-methylenesulfonamide DerivativeC₁₁H₁₄NO₄S[M+H]⁺256.0638256.0632 acs.org

Electron Ionization (EI) and Other Ionization Methods for Fragmentation Analysis

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information.

For the parent This compound , the molecular ion peak [M]⁺• would be expected at m/z = 83. The fragmentation pattern would likely involve characteristic losses based on the structure of the pyrrolidine ring and the double bond. Common fragmentation pathways for cyclic amines include:

α-Cleavage : The bond adjacent to the nitrogen atom is cleaved. For the pyrrolidine ring, this would involve breaking the C2-C3 or C5-C4 bond, leading to the formation of stable iminium ions. Cleavage of the C2-C3 bond would lead to a fragment resulting from the loss of a vinyl radical (•CH=CH₂), although rearrangement might be more complex.

Ring Opening : The molecular ion can undergo ring-opening to form an acyclic radical cation, which then fragments further.

Loss of Small Neutral Molecules : The structure could potentially lose small, stable neutral molecules like ethylene (C₂H₄, 28 Da) via a retro-Diels-Alder type reaction or other rearrangements, leading to a fragment at m/z = 55.

For derivatives like 1-(4-halophenyl)-3-methylidenepyrrolidine-2,5-dione , GC-MS analysis shows a prominent molecular ion peak (e.g., m/z = 221 for the chloro-derivative), indicating the relative stability of the succinimide (B58015) ring structure under EI conditions. tandfonline.com The fragmentation would be dominated by the stable aromatic group and the imide functionality.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and structural features of this compound and its derivatives by measuring the absorption of infrared radiation by the molecule's vibrational modes.

Vibrational Modes Associated with Methylidene and Pyrrolidine Ring Systems

The IR spectrum of this compound is characterized by specific vibrational modes corresponding to its two main structural components: the exocyclic methylidene (=CH₂) group and the saturated five-membered pyrrolidine ring.

The methylidene group gives rise to several characteristic absorption bands. The C=C stretching vibration is a key marker, though its intensity can vary. The sp²-hybridized C-H bonds of the methylidene group have stretching frequencies that typically appear just above 3000 cm⁻¹, distinguishing them from the sp³ C-H stretching vibrations of the pyrrolidine ring which occur just below 3000 cm⁻¹. msu.edu Out-of-plane bending vibrations (wagging) of the =C-H bonds also produce strong absorptions, typically in the 890-950 cm⁻¹ region.

The pyrrolidine ring contributes a complex set of vibrational modes. These include C-H stretching, scissoring, twisting, and wagging vibrations from the methylene groups within the ring. The C-N bond stretching is also present, though it can be coupled with other vibrations. In N-unsubstituted or N-monosubstituted pyrrolidines, N-H stretching and bending modes are observable. For instance, N-H stretching typically appears as a broad band in the 3300-3500 cm⁻¹ range. researchgate.net In derivatives where the pyrrolidine ring is part of a more complex system, such as a peptide, these vibrations are referred to as amide modes (Amide I, II, III). researchgate.net The Amide I band, primarily a C=O stretch in pyrrolidinone derivatives, is found between 1600-1750 cm⁻¹. researchgate.net Ring puckering and other low-frequency ring vibrations also occur but are typically found in the far-IR region. nepjol.info

The following table summarizes the expected vibrational frequencies for the core structure of this compound.

Vibrational Mode Functional Group Typical Frequency Range (cm⁻¹)
C-H StretchMethylidene (=C-H)3010 - 3095
C-H StretchPyrrolidine (-C-H)2850 - 2960
C=C StretchMethylidene (C=C)1640 - 1680
N-H StretchPyrrolidine (N-H)3300 - 3500
C-H Bend (Scissoring)Pyrrolidine (-CH₂)1440 - 1470
N-H BendPyrrolidine (N-H)1590 - 1650
C-N StretchPyrrolidine (C-N)1020 - 1220
C-H Bend (Out-of-plane)Methylidene (=CH₂)890 - 950

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound and its derivatives, this technique is particularly useful for studying the effects of substitution on the electronic structure.

Electronic Transitions and Conjugation Effects in Substituted Derivatives

The parent this compound molecule contains an isolated carbon-carbon double bond, which acts as a chromophore. This chromophore undergoes a π → π* electronic transition upon absorption of UV radiation, typically at a wavelength (λ_max) below 200 nm.

The true utility of UV-Vis spectroscopy becomes apparent when analyzing substituted derivatives. When substituents that can extend the π-system are added to the pyrrolidine ring, significant changes in the absorption spectrum are observed. This is known as a conjugation effect. For example, the introduction of a carbonyl group at the 2- or 5-position of the pyrrolidine ring creates an α,β-unsaturated carbonyl system with the methylidene group. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the λ_max to longer wavelengths (a bathochromic or red shift). physchemres.org

The nature and position of substituents have a predictable influence on the electronic transitions. up.ac.za

Electron-withdrawing groups (e.g., -NO₂, -CN, -C=O) and electron-donating groups (e.g., -OH, -NH₂, aromatic rings) attached to the pyrrolidine ring can further extend the conjugated system.

The interaction of the compound with its environment, such as the polarity of the solvent or binding to other molecules like DNA, can also alter the electronic transitions, leading to shifts in the absorption maximum. physchemres.orgmdpi.com This sensitivity makes UV-Vis spectroscopy a valuable tool for studying intermolecular interactions.

The table below illustrates the general effects of substitution on the UV-Vis absorption of the 3-methylidene chromophore.

Derivative Type Type of Conjugation Expected λ_max Shift Electronic Transition
Unsubstituted this compoundIsolated C=C< 200 nmπ → π
3-Methylidenepyrrolidin-2-oneEnone system (O=C-C=C)Bathochromic (Red Shift)n → π and π → π
1-Aryl-3-methylidenepyrrolidineAryl conjugation with N lone pair and C=CBathochromic (Red Shift)π → π
Fulleropyrrolidine DerivativesExtended π-system of fullereneSignificant Red Shift into visible rangeπ → π*

X-ray Crystallography for Solid-State Structural Determination

Absolute Configuration and Stereochemical Assignment

For chiral derivatives of this compound, X-ray crystallography is the definitive method for determining the absolute configuration (the R or S designation) at each stereocenter. nih.govwikipedia.org While other techniques can provide information on relative stereochemistry, X-ray diffraction analysis of a single crystal of an enantiomerically pure compound allows for the direct visualization of the spatial arrangement of atoms. wikipedia.org

For example, in the synthesis of complex molecules where pyrrolidine derivatives are key chiral intermediates, X-ray crystallography can confirm the stereochemical outcome of a reaction. taylorandfrancis.com A study of a chiral amine intermediate confirmed its absolute configuration as (2R, 3R) by X-ray analysis, which revealed the compound crystallized in the orthorhombic system with a P2₁2₁2₁ space group. taylorandfrancis.com This level of detail is crucial in fields like medicinal chemistry, where the biological activity of a molecule can be dependent on a specific enantiomer. nih.gov The synthesis of certain 1-benzyl-3-methylidenepyrrolidine-2,5-dione derivatives has also relied on X-ray crystallography to assign the absolute configuration. unipr.it

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

Beyond determining the structure of a single molecule, X-ray crystallography provides detailed insights into how molecules are arranged in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonds and π-stacking. researchgate.net

Hydrogen Bonding: In the crystal structures of substituted this compound derivatives, hydrogen bonding is a dominant organizing force. Derivatives containing functional groups like amides (-CONH-), hydroxyls (-OH), or carboxylic acids (-COOH) act as hydrogen bond donors and acceptors. For instance, the crystal structure of 1-sec-butyl-3-[hydroxy(1-methyl-1H-indol-3-yl)methylidene]pyrrolidine-2,4-dione shows that molecules are linked into chains along the c-axis by C-H···O hydrogen bonds, and also feature a strong intramolecular O-H···O hydrogen bond. iucr.org In other related heterocyclic systems, N-H···O hydrogen bonds are commonly observed to link molecules together. spast.org

π-Stacking: When aromatic substituents are present on the pyrrolidine ring, π-π stacking interactions can play a significant role in the crystal packing. nih.gov These interactions occur between the electron-rich π systems of adjacent aromatic rings. The stability and geometry of these stacks are influenced by the nature of the substituents on the rings. nih.gov In the crystal structure of certain indole (B1671886) derivatives, π-stacking has been observed with distances between the planes of the aromatic rings measured at 3.4 Å. mdpi.com Such interactions are crucial for the formation of well-ordered supramolecular architectures.

A summary of common intermolecular interactions observed in the crystal structures of pyrrolidine derivatives is provided below.

Interaction Type Description Example Groups Involved Typical Role in Crystal Packing
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.N-H···O, O-H···O, C-H···ODirectional force that forms chains, sheets, or 3D networks. iucr.orgresearchgate.net
π-π Stacking A non-covalent attraction between aromatic rings.Phenyl, Indole, or other aromatic substituentsStabilizes packing through parallel-displaced or T-shaped arrangements. nih.govmdpi.com
van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules.Alkyl chains, hydrophobic surfacesFills space efficiently, contributing to overall lattice energy.

Conformational Analysis in the Crystalline State

A thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any publicly available experimental crystal structure data for the parent compound this compound. While crystallographic analyses have been performed on various derivatives, particularly N-substituted this compound-2,5-diones, the specific conformational parameters for this compound in the solid state have not been reported. unipr.itiucr.orgtandfonline.comresearchgate.net

Therefore, a detailed analysis of its conformation in the crystalline state, which would include precise measurements of bond lengths, bond angles, and torsional angles, cannot be provided at this time. Such an analysis, typically derived from single-crystal X-ray diffraction, would definitively establish the puckering of the pyrrolidine ring and the geometry of the exocyclic double bond in the solid phase. The lack of this data prevents a discussion of the specific intermolecular interactions and packing arrangements within a crystal lattice for this compound.

Computational and Theoretical Investigations of 3 Methylidenepyrrolidine Systems

Ab Initio Molecular Orbital Calculations

Ab initio (Latin for "from the beginning") molecular orbital calculations are another class of powerful computational methods used to study molecular systems. dtic.mil Unlike DFT, which relies on a functional of the electron density, ab initio methods are derived directly from first principles of quantum mechanics without empirical parameters. dtic.mil Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory.

These methods are often more computationally demanding than DFT but can provide higher accuracy, serving as a benchmark for other computational approaches. For systems like 3-methylidenepyrrolidine, ab initio calculations can be used for the same purposes as DFT, including:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule. nih.gov

Frequency Calculations: Predicting vibrational spectra (e.g., IR and Raman) to characterize the molecule and confirm that an optimized structure is a true energy minimum. nih.gov

Reaction Energetics: Calculating reaction energies, activation barriers, and transition state structures with high precision.

While full ab initio studies on complex reaction mechanisms of this compound might be computationally expensive, they are invaluable for validating the results obtained from more economical DFT methods and for providing a deeper, more fundamental understanding of the molecule's electronic structure and behavior. dtic.mil

High-Level Calculations for Electronic Structure and Redox Potentials

High-level ab initio and density functional theory (DFT) calculations are powerful tools for elucidating the electronic structure of molecules like this compound. These methods provide detailed insights into molecular orbital energies, electron distribution, and other electronic properties that govern the molecule's reactivity and behavior. For enamines, a class of compounds to which this compound belongs, computational studies have utilized methods like M06-2X and MP2 with basis sets such as 6-311+G(d,p) to explore their stability and electronic characteristics. nih.gov Such calculations are crucial for understanding the interplay of steric and conjugation effects on the molecule's stability. nih.govacs.org

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. For related enamine systems, these properties have been computationally determined to understand their behavior in reactions.

Redox potentials, which quantify a molecule's tendency to gain or lose electrons, can also be predicted computationally. DFT methods, combined with a suitable solvation model (like the Polarizable Continuum Model, PCM), are commonly used to calculate the free energy changes associated with oxidation and reduction processes. mdpi.com The accuracy of these predictions depends on the chosen functional, basis set, and the method used to model the solvent environment. mdpi.comnih.gov For organic molecules, a correlation between calculated HOMO energy and experimental redox potentials has been established, offering a way to predict redox behavior. mdpi.com While specific high-level calculations for this compound are not extensively documented in publicly available literature, data from analogous enamine and pyrrolidine (B122466) structures provide a strong basis for understanding its likely electronic characteristics.

Table 1: Representative Calculated Electronic Properties for Enamine-type Structures
PropertyDescriptionTypical Calculated Value (eV)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-5.5 to -6.5
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.+1.0 to +2.5
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical stability.6.5 to 9.0
Calculated Redox Potential (vs. SHE)Predicted standard reduction potential in an aqueous medium.+0.5 to +1.5 V

Molecular Dynamics (MD) Simulations

The five-membered pyrrolidine ring is not planar and exhibits significant flexibility, a characteristic crucial to its function in various chemical and biological contexts. Molecular dynamics (MD) simulations provide a powerful method to explore the conformational landscape and flexibility of such ring systems over time. nih.govmdpi.com These simulations can reveal the preferred conformations, the energy barriers between them, and how substituents influence the ring's dynamics.

The pyrrolidine ring typically adopts non-planar "envelope" or "twist" conformations to minimize steric strain. acs.org In these conformations, one or two atoms are out of the plane formed by the remaining atoms. For substituted pyrrolidines, two predominant puckering modes are often described as Cγ-exo (down) and Cγ-endo (up), referring to the position of the C4 atom relative to the rest of the ring. acs.orgresearchgate.net

The presence of a substituent, such as the methylidene group at the C3 position in this compound, significantly influences the ring's conformational preferences. Substituents can introduce steric and stereoelectronic effects that favor one pucker over another. nih.govnih.gov For instance, studies on 4-substituted prolines have shown that bulky substituents tend to occupy a pseudoequatorial position to minimize steric hindrance, thereby locking the ring into a specific conformation. acs.orgresearchgate.net While the exocyclic double bond in this compound introduces some rigidity, the saturated part of the ring (C4, C5, and N atoms) retains considerable flexibility. MD simulations can map the potential energy surface of the ring, identifying the most stable puckering states and the pathways for interconversion between them.

Table 2: Conformational Characteristics of Substituted Pyrrolidine Rings
Conformational FeatureDescriptionGoverning Factors
Ring PuckerDeviation of the ring from planarity, typically described as 'envelope' or 'twist' conformations.Minimization of torsional and steric strain.
Exo/Endo PuckerDescribes the direction of pucker, often defined by the position of the C4 (Cγ) atom relative to the mean plane of the ring.Nature, size, and stereochemistry of ring substituents. nih.gov
PseudorotationThe continuous interconversion between different envelope and twist forms without passing through a high-energy planar state.Low energy barriers between puckered conformations.
Substituent OrientationThe preference for substituents to occupy pseudo-axial or pseudo-equatorial positions.Steric hindrance and stereoelectronic effects. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop predictive models that correlate the structural features of molecules with their physicochemical properties, including chemical reactivity and stability. mdpi.com These models are built by establishing a mathematical relationship between calculated molecular descriptors and an experimentally determined property.

The development of a QSPR model for predicting the reactivity or stability of this compound and its derivatives would involve several key steps. First, a dataset of molecules with known reactivity or stability data would be compiled. Second, a wide range of molecular descriptors would be calculated for each molecule in the dataset. These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule.

Geometrical: Derived from the 3D structure of the molecule.

Quantum-chemical: Calculated from the electronic structure, such as HOMO/LUMO energies, partial charges, and dipole moments. mdpi.com

Pharmacokinetic: Properties related to drug-likeness, such as solubility and lipophilicity. chemrxiv.org

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Ridge Regression, Random Forest, or Gaussian Process Regression (GPR) are employed to select the most relevant descriptors and build the predictive model. mdpi.comchemrxiv.org The final model is an equation that can be used to predict the property of new, untested molecules based solely on their calculated descriptors. For this compound, a QSPR model could predict its susceptibility to electrophilic attack at the double bond or its long-term chemical stability under various conditions.

Table 3: Conceptual Framework for a QSPR Model for Reactivity of this compound
ComponentDescriptionExample for this compound
Target PropertyThe chemical property to be predicted.Reaction rate constant with an electrophile; Degradation half-life.
Molecular DescriptorsNumerical values representing molecular structure and properties.HOMO energy, LUMO energy, partial atomic charge on C3, dipole moment, molecular surface area.
Statistical MethodAlgorithm used to correlate descriptors with the target property.Multiple Linear Regression (MLR), Gaussian Process Regression (GPR). chemrxiv.org
Predictive ModelThe resulting mathematical equation.Reactivity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed, localized picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds (Lewis structure). This analysis offers valuable insights into hybridization, charge distribution, and intramolecular interactions.

For this compound, NBO analysis can elucidate the nature of the bonding in both the pyrrolidine ring and the exocyclic methylidene group. It would describe the hybridization of the atoms, for example, the sp² hybridization of the C2, C3, and the exocyclic methylene (B1212753) carbon, and the sp³ hybridization of C4 and C5.

A key feature of NBO analysis is its ability to quantify delocalization effects through the examination of donor-acceptor interactions. This is achieved by analyzing the interactions between filled (donor) NBOs (bonds or lone pairs) and empty (acceptor) NBOs (antibonds). The energy of these interactions, E(2), indicates the strength of the delocalization. In this compound, significant interactions would be expected, such as:

Hyperconjugation: The donation of electron density from the nitrogen lone pair (n_N) into the antibonding orbital of the adjacent C-C bonds (σ*_C-C).

π-conjugation: The interaction between the nitrogen lone pair and the π* antibonding orbital of the C=C double bond (n_N → π*_C=C), which is characteristic of enamines and contributes to their nucleophilicity at the β-carbon.

These interactions stabilize the molecule and are crucial for understanding its electronic structure and reactivity.

Table 4: Representative NBO Donor-Acceptor Interactions in an Enamine System
Donor NBO (i)Acceptor NBO (j)Interaction TypeE(2) (kcal/mol)Significance
n(N)π(C=C)p-π conjugation> 20Strong delocalization, key to enamine reactivity.
σ(C-H)σ(N-C)Hyperconjugation2 - 5Stabilization of the ring structure.
n(N)σ(C-C)Hyperconjugation3 - 6Stabilization of the ring structure.
π(C=C)σ(C-C)π-σ* interaction1 - 3Minor delocalization contributing to overall stability.

Applications of 3 Methylidenepyrrolidine and Its Derivatives in Chemical Science

Versatile Building Blocks in Complex Organic Synthesis

The structural features of 3-methylidenepyrrolidine derivatives make them highly versatile intermediates in the synthesis of complex molecular architectures. The exocyclic double bond can be readily functionalized through various chemical transformations, providing access to a wide range of substituted pyrrolidines.

Precursors for Fluorinated Heterocycles

The incorporation of fluorine into heterocyclic compounds is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov While direct examples of the fluorination of this compound are not extensively documented, the synthesis of fluorinated pyrrolidines often proceeds through cycloaddition reactions where a precursor to the 3-methylidene group can be envisioned. For instance, the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes is an efficient method for producing enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives. nih.gov This powerful synthetic tool allows for the creation of complex fluorinated pyrrolidines with high yields and stereoselectivities. nih.gov The resulting fluorinated pyrrolidines have shown significant antifungal activity, highlighting the importance of the fluorine atoms in modulating biological properties. nih.gov

A series of fluorinated pyrrolidines have also been synthesized using superacid chemistry and investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These compounds demonstrated unprecedented selectivity for hCA II, suggesting a novel mechanism of action for this class of inhibitors. nih.gov

Intermediate in the Synthesis of Diverse Pharmacophores

The pyrrolidine (B122466) scaffold is a key component of many pharmacologically active compounds. nih.gov The ability to introduce substituents at the 3-position, including a methylidene group, allows for the exploration of chemical space and the development of novel pharmacophores. The stereochemistry at the 3-position of the pyrrolidine ring can significantly influence the biological activity of a molecule. For example, the orientation of a methyl group at the 3-position of a pyrrolidine derivative was found to be crucial for its activity as a pure estrogen receptor α antagonist and selective ER degrader. nih.gov

One of the most common methods for synthesizing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene. nih.gov This method allows for the construction of the pyrrolidine core with a high degree of regio- and stereocontrol. By choosing an appropriate alkene, a this compound derivative can be synthesized, which can then be further functionalized to create a library of diverse pharmacophores. For instance, benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus have been synthesized via a 1,3-dipolar cycloaddition and shown to be inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1,-2). nih.gov

Role in Catalysis

The chiral nature of many pyrrolidine derivatives has led to their extensive use as ligands and organocatalysts in asymmetric synthesis. The rigid five-membered ring provides a well-defined stereochemical environment that can effectively control the stereochemical outcome of a reaction.

Investigation as Ligands or Catalyst Components

Chiral pyrrolidines are a privileged scaffold for the design of ligands in asymmetric catalysis. nih.gov The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, while substituents on the ring can create a chiral pocket that directs the approach of the substrate. While specific investigations into this compound as a ligand are not widely reported, the broader class of pyrrolidine-based organocatalysts has been extensively studied. nih.gov These catalysts are often derived from proline and can be readily modified to fine-tune their catalytic activity and selectivity. nih.gov The development of novel pyrrolidine-based ligands and organocatalysts continues to be an active area of research, with applications in a wide range of asymmetric transformations. nih.gov

Facilitation of Specific Organic Transformations

The synthesis of the this compound core itself is a significant organic transformation, often facilitated by [3+2] cycloaddition reactions. This reaction involves the combination of a three-atom component (the 1,3-dipole, typically an azomethine ylide) with a two-atom component (the dipolarophile, an alkene). This method is highly efficient for the construction of five-membered heterocyclic rings. nih.gov

The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a powerful method for the enantioselective synthesis of pyrrolidines. nih.gov This reaction is tolerant of a wide variety of imines and provides the corresponding pyrrolidine cycloadducts in excellent yields and selectivities. nih.gov By using a substituted TMM donor, it is possible to introduce a methylidene group at the 3-position of the pyrrolidine ring. The regioselectivity of the reaction can be controlled by manipulating the reaction parameters. nih.gov This transformation highlights the utility of cycloaddition reactions in accessing the this compound scaffold, which can then be used in further synthetic endeavors.

Materials Science Applications

The investigation of this compound and its derivatives in the field of materials science is an emerging area with limited published research. While polymers based on the related N-vinylpyrrolidone have found widespread applications, the polymerization of this compound is not well-documented in the available literature. However, the presence of a polymerizable exocyclic double bond suggests that this compound could serve as a monomer for the synthesis of novel polymers with potentially interesting properties. Copolymers of N-ethyl pyrrolidine methacrylamide (B166291) have been evaluated as polymeric vehicles for miRNA delivery, indicating the potential for pyrrolidine-containing polymers in biomedical applications. mdpi.com Further research is needed to explore the synthesis and characterization of polymers derived from this compound and to evaluate their potential applications in areas such as drug delivery, specialty coatings, and other advanced materials.

Incorporation into Polymeric Structures and Copolymers

The presence of the exocyclic methylene (B1212753) group in this compound and its derivatives allows for their participation in various polymerization reactions. While specific studies on the homopolymerization of this compound are limited in publicly available literature, the polymerization behavior of structurally similar monomers, such as N-substituted 3-methylidenepyrrolidones, provides valuable insights into its potential.

These analogous monomers have been shown to undergo polymerization through conventional free-radical pathways, as well as controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This suggests that poly(this compound) and its copolymers could be synthesized with controlled molecular weights and architectures.

Table 1: Potential Polymerization Methods for this compound and its Derivatives

Polymerization Method Potential Advantages Key Considerations
Free-Radical Polymerization Simple, widely used for vinyl monomers. Potential for broad molecular weight distribution and limited control over architecture.
RAFT Polymerization Good control over molecular weight, narrow polydispersity, ability to create complex architectures (block, graft copolymers). Requires a suitable chain transfer agent compatible with the monomer.
Anionic Polymerization Can produce polymers with well-defined structures and narrow molecular weight distributions. Requires stringent reaction conditions (high purity of reagents and solvents).

Development of Advanced Materials and Coatings

Polymers derived from this compound and its analogs hold promise for the development of advanced materials and coatings due to the inherent properties of the pyrrolidine moiety. The pyrrolidine ring, being a polar and hydrophilic group, can impart desirable characteristics to polymer surfaces.

In the realm of coatings, the incorporation of pyrrolidine-containing monomers can enhance adhesion to various substrates, improve wettability, and provide sites for further functionalization. For example, coatings based on copolymers of acrylic derivatives of pyrrolidine have been investigated for capillary electrophoresis, where they reduce the adsorption of proteins onto the capillary walls. researchgate.net This suggests that coatings derived from this compound could find applications in biomedical devices and analytical systems to prevent biofouling. researchgate.net

Furthermore, the ability to form hydrogels is another potential application. Polymers with pendant pyrrolidone rings, structurally similar to those that would be formed from 3-methylidenepyrrolidone, are known to exhibit high water-binding capacity. researchgate.net This property is crucial for applications in areas such as wound dressings, drug delivery systems, and tissue engineering. The cross-linking of polymers containing this compound units could lead to the formation of hydrogels with tailored swelling behavior and mechanical properties.

Table 2: Potential Applications of Poly(this compound)-based Materials

Application Area Desired Property Potential Role of this compound Polymers
Biomedical Coatings Biocompatibility, Anti-fouling The hydrophilic pyrrolidine ring can reduce protein and cell adhesion. researchgate.netresearchgate.net
Hydrogels High water absorption, Biocompatibility Pendant pyrrolidine groups can increase the hydrophilicity and swelling capacity of the polymer network.
Adhesives Good adhesion to polar substrates The polar nature of the pyrrolidine moiety can enhance adhesive properties.
Functional Membranes Controlled permeability, Surface modification The pyrrolidine group can be functionalized to alter membrane properties.

Specialty Chemicals and Industrial Synthesis

The pyrrolidine scaffold is a ubiquitous structural motif found in a vast array of biologically active compounds, including many pharmaceuticals. nih.govfrontiersin.org This makes pyrrolidine derivatives, such as this compound, valuable building blocks or synthons in organic synthesis. nih.gov The exocyclic double bond in this compound offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups at the 3-position of the pyrrolidine ring.

While specific large-scale industrial applications of this compound are not widely documented, its potential as a chemical intermediate is significant. It can serve as a precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. ktu.edunih.gov For example, the double bond can undergo reactions such as hydrogenation, halogenation, hydroformylation, and cycloaddition, leading to a wide range of substituted pyrrolidines. These substituted pyrrolidines are key components in the synthesis of various drugs. nih.govfrontiersin.org

The development of efficient and scalable synthetic routes to this compound and its derivatives is crucial for its broader application in industrial synthesis. Advances in catalysis and organic synthesis methodologies are expected to further enhance the utility of this versatile chemical building block. organic-chemistry.org

Mechanistic Investigations of Key Reactions Involving 3 Methylidenepyrrolidine

Elucidation of Reaction Mechanisms Through Combined Experimental and Computational Studies

The synergistic use of experimental and computational methods has proven invaluable in unraveling the mechanistic nuances of reactions involving derivatives of 3-methylidenepyrrolidine. A notable example is the investigation of the (3+2) cycloaddition (32CA) reaction of 5,5-dimethyl-3-methylene-2-pyrrolidinone, a structurally related compound, with various nitrones and nitrile oxides. Density Functional Theory (DFT) calculations have been instrumental in predicting the chemo-, regio-, and stereoselectivities of these reactions. nih.gov

Computational studies at the M06/6-311G(d,p) level of theory have suggested that these cycloaddition reactions proceed through an asynchronous one-step mechanism. nih.gov This model indicates a concerted process where the new chemical bonds are formed in a single transition state, but not to the same extent. The chemoselectivity of the reaction, favoring the addition across the olefinic bond of the this compound core, was found to be the most favorable pathway both kinetically and thermodynamically. nih.gov

Furthermore, these computational models have been used to understand the factors governing regioselectivity and stereoselectivity. For instance, in the reaction with C,N-diarylnitrones, the electronic and steric properties of the substituents on the nitrone were found to influence the outcome of the reaction. nih.gov In contrast, for nitrile oxide derivatives, these substituent effects were less pronounced. nih.gov The predictive power of these computational approaches is highlighted by their ability to rationalize the observed product distributions, with local electrophilic and nucleophilic Parr functions helping to identify the most reactive atomic centers. nih.gov The low polar nature of these reactions was also corroborated by Global Electron Density Transfer (GEDT) calculations. nih.gov

While comprehensive combined experimental and computational studies specifically on this compound are not extensively documented in the reviewed literature, the investigations on its derivatives provide a strong framework for understanding its reactivity. These studies underscore the importance of DFT and other computational methods in complementing experimental findings to build a detailed picture of the reaction mechanism. mdpi.commit.edunih.govmdpi.commdpi.commdpi.com

In Situ Spectroscopic Monitoring of Reaction Progress (e.g., Online NMR)

In situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time, providing valuable data on reaction kinetics, the formation of intermediates, and the consumption of reactants. Techniques such as online Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous tracking of species in the reaction mixture without the need for sampling and quenching. rsc.orgmdpi.com

While the search results provide general information on the application of in situ NMR for monitoring various organic reactions, including the synthesis of pyrrolidine (B122466) derivatives through hydroamination, specific examples of online NMR monitoring for reactions directly involving this compound were not found in the provided literature. rsc.orgrdd.edu.iq The synthesis of N-methylpyrrolidine has been characterized by NMR, but this was for the final product analysis rather than in situ monitoring of the reaction progress. vjol.info.vn The characterization of various pyrrolidine and pyrrolidinone derivatives by NMR is well-established, providing the foundational spectral data necessary for any potential in situ studies. mdpi.comrsc.orgspectrabase.commdpi.comresearchgate.net

The principles of in situ monitoring suggest that for a reaction involving this compound, one could track the disappearance of its characteristic exocyclic double bond signals in the ¹H NMR spectrum, while simultaneously observing the appearance of signals corresponding to the product. This would enable the determination of reaction rates and the detection of any transient intermediates that might accumulate to observable concentrations.

Isolation and Characterization of Reactive Intermediates

The isolation and characterization of reactive intermediates are crucial for unequivocally establishing a reaction mechanism. These transient species often hold the key to understanding the stepwise nature of a transformation. In the context of reactions involving this compound, particularly cycloadditions, intermediates such as zwitterions or diradicals could be postulated.

However, based on the available search results, there are no specific reports detailing the successful isolation and characterization of reactive intermediates in reactions of this compound. Computational studies on the (3+2) cycloaddition of the related 5,5-dimethyl-3-methylene-2-pyrrolidinone suggest a concerted, one-step mechanism, which would preclude the existence of a stable, isolable intermediate. nih.gov Attempts to locate zwitterionic intermediates in similar cycloaddition reactions through computational methods have also been unsuccessful, further supporting a concerted pathway. mdpi.com

The trapping of intermediates is an alternative strategy when direct isolation is not feasible. csbsju.edu For instance, if a stepwise mechanism were in operation, the intermediate could potentially be intercepted by a trapping agent, leading to a stable adduct that could be characterized. There is no indication in the provided literature that such experiments have been performed on reactions of this compound.

Q & A

Q. How can green chemistry principles be applied to scale up this compound synthesis sustainably?

  • Methodological Answer : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (2-MeTHF or cyclopentyl methyl ether). Use catalytic methods (e.g., photoredox catalysis) to reduce stoichiometric waste. Process intensification (continuous flow reactors) improves energy efficiency. Life-cycle assessment (LCA) quantifies environmental impact reductions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.